molecular formula C19H17ClN4O4S B2838104 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 886952-29-0

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2838104
CAS No.: 886952-29-0
M. Wt: 432.88
InChI Key: WCOSWLWYHQUJMX-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a chloro group at position 7 and a methoxy group at position 4, linked via a piperazine ring to a 4-nitrophenyl methanone moiety. The 4-nitrophenyl group introduces strong electron-withdrawing characteristics, which may stabilize the molecule and affect binding interactions.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-28-15-7-6-14(20)17-16(15)21-19(29-17)23-10-8-22(9-11-23)18(25)12-2-4-13(5-3-12)24(26)27/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOSWLWYHQUJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone . One common synthetic route includes:

  • Thiazole Formation: : The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Piperazine Addition: : The piperazine ring is introduced through a nucleophilic substitution reaction with a piperazine derivative.

  • Nitrophenyl Group Introduction: : The nitrophenyl group is added through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized under specific conditions.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The chlorine atom on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines or alcohols.

Major Products Formed

  • Oxidation: : Formation of nitroso compounds or nitro derivatives.

  • Reduction: : Formation of aniline derivatives.

  • Substitution: : Formation of various substituted thiazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. For instance, one derivative demonstrated significant antimicrobial activity through molecular modeling and interaction with bacterial proteins, suggesting potential use as an antimicrobial agent.

Neuropharmacological Effects

The structural components of the compound suggest possible interactions with neurotransmitter receptors in the central nervous system. The piperazine moiety is known for its role in modulating neurotransmitter activity, which could lead to applications in treating neurological disorders such as anxiety or depression.

Anti-inflammatory Properties

The benzo[d]thiazole component is associated with anti-inflammatory effects. Studies have indicated that compounds with similar structures can serve as effective anti-inflammatory agents, making this compound a candidate for further research in this area.

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial activity of synthesized derivatives, one specific derivative showed a high chemscore and significant efficacy against various bacterial strains. This highlights the compound's potential as a lead structure for developing new antimicrobial therapies.

Case Study 2: Neuropharmacological Screening

A series of behavioral assays were conducted to assess the neuropharmacological effects of compounds similar to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone. Results indicated alterations in anxiety-like behavior in rodent models, suggesting that modifications to this compound could lead to effective treatments for anxiety disorders.

Mechanism of Action

The mechanism by which (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, for instance, can interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of the target compound with structurally related derivatives:

Compound Structure Substituents (Benzothiazole/Thiazole) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Source
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone (Target) 7-Cl, 4-OCH₃ Not reported ~475 (estimated) Not reported -
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Benzo[b]thiophene, 4-NO₂ 138–141 423.49 IR: C=O (1685 cm⁻¹), NO₂ (1520 cm⁻¹)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Cl (aryl), p-tolyl (thiazole) 282–283 426.96 ¹H-NMR: δ 7.25–7.30 (Ar-H)
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) Tosyl (piperazine) 250–252 483.00 ¹³C-NMR: δ 169.73 (C=O)

Key Observations :

  • Melting Points : Nitro-substituted compounds (e.g., 7f) exhibit lower melting points (~138–141°C) compared to chloro- or methoxy-substituted derivatives (e.g., compound 14: 282–283°C), likely due to reduced crystallinity from the nitro group’s planar geometry .
  • Molecular Weight : The target compound’s molecular weight is higher than most analogs due to the combined chloro and methoxy substituents, which may impact solubility and bioavailability.
Spectral and Computational Analysis
  • Spectroscopy: The target’s IR spectrum would likely show C=O (~1680 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches, comparable to compound 7f . Its ¹H-NMR would feature aromatic protons from the benzothiazole (δ 7.0–8.0) and piperazine (δ 3.0–3.5).

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a piperazine ring, a chloro-substituted benzo[d]thiazole moiety, and a nitrophenyl group, which may enhance its reactivity and interaction with biological targets.

Structural Characteristics

The structural components of this compound are critical to its biological activity. The presence of the piperazine ring is known to confer various pharmacological properties, while the benzo[d]thiazole and nitrophenyl groups may contribute to its efficacy against certain diseases.

Structural Feature Description
Piperazine RingProvides diverse pharmacological properties
Benzo[d]thiazole MoietyPotential for anticancer and anti-inflammatory activity
Nitro GroupEnhances reactivity and biological interaction

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives containing benzo[d]thiazole have been noted for their ability to inhibit cancer cell proliferation. A study highlighted that certain derivatives displayed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers, with IC50 values suggesting potent activity .

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial properties. For example, derivatives evaluated for antibacterial activity demonstrated effective interactions with bacterial proteins, indicating potential as antimicrobial agents . The unique combination of functional groups in this compound could similarly enhance its antimicrobial efficacy.

While specific mechanisms for this compound remain under investigation, it is hypothesized that the interaction of the chloro-substituted benzo[d]thiazole with cellular targets may play a role in mediating its biological effects. The piperazine component is also known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders alongside its anticancer and antimicrobial properties.

Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound. Findings from these studies are summarized below:

Study Findings
Study 1 Evaluated cytotoxicity against various cancer cell lines; demonstrated significant inhibition of cell growth.
Study 2 Investigated structure-activity relationships; identified key features contributing to biological activity.
Study 3 Assessed antimicrobial properties; showed promising results against bacterial strains.

Case Studies

  • Cytotoxic Evaluation : A comparative study assessed the cytotoxic effects of several derivatives against MCF-7 and PC3 cell lines. The most active derivative exhibited IC50 values of 6.502 μM and 11.751 μM respectively, indicating strong anticancer potential compared to standard treatments like doxorubicin .
  • Antimicrobial Assessment : Another case study focused on the antibacterial activity of related compounds, revealing that certain derivatives had notable efficacy against gram-positive bacteria due to their ability to disrupt bacterial protein synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone?

  • Methodology : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted ketones under acidic conditions .
  • Step 2 : Introduction of the piperazine ring through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Final coupling of the 4-nitrophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
  • Critical Parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst selection (Pd-based for cross-coupling) significantly influence yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of substituents, particularly the chloro and methoxy groups on the benzothiazole .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 486.08) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies optimize reaction yields in the presence of electron-withdrawing groups (e.g., nitro)?

  • Electron-Deficient Aryl Coupling : The 4-nitrophenyl group reduces reactivity in cross-coupling due to electron withdrawal. Strategies include:

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 with bulky ligands to stabilize intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-containing intermediates .

Q. How can computational chemistry aid in predicting biological interactions of this compound?

  • Approaches :

  • Molecular Docking : Simulate binding affinity to targets like G-protein-coupled receptors (GPCRs) or kinases, leveraging the nitro group’s π-π stacking potential .
  • DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks .
  • Machine Learning Models : Train on benzothiazole derivatives to predict ADMET properties (e.g., logP ~3.2, suggesting moderate blood-brain barrier permeability) .

Q. How to resolve contradictory bioactivity data across different assay conditions?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Solvent-Dependent Stability : DMSO (common stock solvent) may degrade the nitro group under prolonged storage .
  • Redox Interference : Nitro groups can act as artificial electron acceptors in colorimetric assays, leading to false positives .
    • Mitigation :
  • Orthogonal Assays : Validate results using fluorogenic substrates or SPR-based binding studies .
  • Control Experiments : Include nitro-free analogs to isolate artifacts .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound?

  • Chromatography :

  • Flash Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of nitro-containing byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for biological testing .
    • Recrystallization : Ethanol/water mixtures yield crystalline solids with melting points ~180–185°C .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Light Sensitivity : UV-Vis spectroscopy (λmax ~320 nm for nitro group) tracks photodegradation; store in amber vials .

Biological Research Focus

Q. What in vitro models are suitable for assessing antimicrobial activity?

  • Models :

  • Gram-Positive Bacteria : Staphylococcus aureus (MIC determination via broth microdilution) .
  • Fungal Pathogens : Candida albicans hyphal growth inhibition assays .
    • Mechanistic Insight : Nitro group reduction to reactive intermediates may disrupt microbial redox balance .

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